METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the allyl and cyclopentyl groups: These groups can be introduced through alkylation reactions using allyl bromide and cyclopentyl bromide, respectively.
Thioether formation: The final step involves the reaction of the triazole derivative with methyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl and cyclopentyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes or receptors, leading to inhibition or modulation of their activity. The allyl and cyclopentyl groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- 2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to the presence of the cyclopentyl group, which can impart distinct steric and electronic properties. This can influence its binding interactions and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[(5-cyclopentyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-3-8-16-12(10-6-4-5-7-10)14-15-13(16)19-9-11(17)18-2/h3,10H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARZGPOUYKAWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC=C)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.